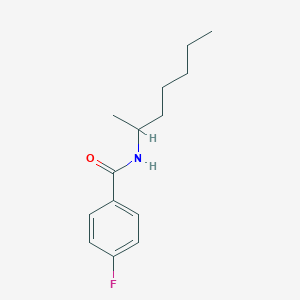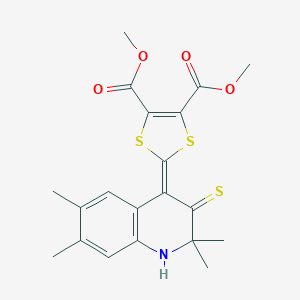
4-fluoro-N-(1-methylhexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(1-methylhexyl)benzamide: is an organic compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol. This compound is a derivative of benzamide, where a fluorine atom is substituted at the 4th position of the benzene ring, and an N-(hept-2-yl) group is attached to the amide nitrogen. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Benzamide derivatives, including 4-fluoro-N-(1-methylhexyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: 4-fluoro-N-(1-methylhexyl)benzamide, like other benzamides, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: 4-fluoro-N-(1-methylhexyl)benzamide is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological and medical research, benzamide derivatives are investigated for their potential therapeutic properties. They are studied for their roles as enzyme inhibitors, receptor antagonists, and anticancer agents .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, agrochemicals, and dyes. Their stability and reactivity make them valuable in various manufacturing processes .
作用機序
The mechanism of action of 4-fluoro-N-(1-methylhexyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways .
類似化合物との比較
- Benzamide, 4-methyl-N-butyl-N-hept-2-yl-
- N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluoro-benzamide
Comparison: Compared to other benzamide derivatives, 4-fluoro-N-(1-methylhexyl)benzamide is unique due to the presence of the fluorine atom at the 4th position of the benzene ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, making it more stable and potentially more active in various applications .
特性
分子式 |
C14H20FNO |
|---|---|
分子量 |
237.31g/mol |
IUPAC名 |
4-fluoro-N-heptan-2-ylbenzamide |
InChI |
InChI=1S/C14H20FNO/c1-3-4-5-6-11(2)16-14(17)12-7-9-13(15)10-8-12/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChIキー |
BRYSYOZMCZYCGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)F |
正規SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(2-Methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B406006.png)
![ethyl 4-[1-(4-methoxyphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B406007.png)
![2-(2-aminophenyl)-1-(4-ethylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B406010.png)
![2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenyl benzoate](/img/structure/B406011.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B406012.png)

![2,5-Bis{[(2-methyl-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B406016.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitro-3-methylbenzamide](/img/structure/B406023.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B406024.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B406026.png)
![4-(1,1-dimethylethyl)-N-[4-({[4-(ethyloxy)phenyl]carbonyl}amino)phenyl]benzamide](/img/structure/B406027.png)
